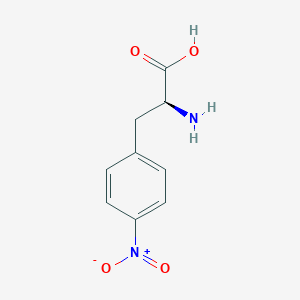

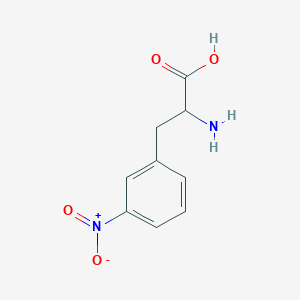

(S)-2-amino-3-(3-nitrophenyl)propanoic acid

概要

説明

“(S)-2-amino-3-(3-nitrophenyl)propanoic acid” is an organic compound that belongs to the class of nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . The molecular formula of this compound is C9H10N2O4 .

Molecular Structure Analysis

The IUPAC name of this compound is (3S)-3-amino-3-(3-nitrophenyl)propanoic acid . The InChI code is 1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 .

Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 210.19 . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .

科学的研究の応用

Antioxidant, Anti-inflammatory, and Antiulcer Activities: Novel analogs of (S)-2-amino-3-(3-nitrophenyl)propanoic acid have been synthesized and evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities. Some compounds exhibited significant antioxidant action and efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).

Synthesis of Ethyl 3‐(3‐aminophenyl)propanoate: A short and effective synthesis of ethyl 3‐(3‐aminophenyl)propanoate was developed, using a tandem Knoevenagel condensation/alkylidene reduction of 3‐nitrobenzaldehyde with Meldrum's acid followed by reduction of the intermediate 3‐(3‐nitrophenyl)propanoic acid (Nagel, Radau, & Link, 2011).

Synthesis of Novel Long Alkyl Chain Substituted Thiazolidin-4-ones: Researchers synthesized novel compounds using this compound derivatives and evaluated their structural, stereochemical, and biological properties (Rahman et al., 2005).

Fluorescence Derivatisation of Amino Acids: This study explored the coupling of 3-(naphthalen-1-ylamino)propanoic acid with various amino acids, evaluating its applicability as a fluorescent derivatising reagent. The derivatives exhibited strong fluorescence, useful in biological assays (Frade et al., 2007).

Spectroscopic Profiling and Molecular Docking Analysis: The organic amine 3-Amino-3-(2-nitrophenyl) propionic acid was characterized spectroscopically, revealing insights into its electronic and thermodynamic nature. Molecular docking investigations identified its interaction with different proteins, indicating its potential in biological assays (Abraham et al., 2018).

Synthesis of Organotin(IV) Complexes: A study designed and synthesized new organotin(IV) complexes derived from N-Phthalimido β-amino acid derivatives. These complexes exhibited significant antibacterial activity and were evaluated for their hypoglycemic activities in diabetic rabbits (Ahmed et al., 2021).

Safety and Hazards

“(S)-2-amino-3-(3-nitrophenyl)propanoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

The primary target of (S)-2-amino-3-(3-nitrophenyl)propanoic acid, also known as 3-Nitro-L-phenylalanine, is the dehydrogenase enzyme . This enzyme plays a crucial role in the oxidation reactions that transform nutrients into energy, a fundamental process in living organisms.

Mode of Action

3-Nitro-L-phenylalanine interacts with its target, the dehydrogenase enzyme, by inhibiting its function . Additionally, the nitro group on 3-Nitro-L-phenylalanine interacts with guanine, which prevents it from forming hydrogen bonds and stabilizing its structure . This destabilizes DNA structures and leads to cell death .

Biochemical Pathways

The inhibition of the dehydrogenase enzyme by 3-Nitro-L-phenylalanine affects the biochemical pathways involved in energy production. By inhibiting the production of fatty acids and aldehydes, the compound disrupts the normal functioning of these pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored at -20°c for long-term use .

Result of Action

The result of the action of 3-Nitro-L-phenylalanine is the inhibition of the growth of cancer cells . By interacting with the dehydrogenase enzyme and inhibiting the production of fatty acids and aldehydes, the compound disrupts the energy production in these cells, leading to their death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored at -20°C for long-term use

生化学分析

Biochemical Properties

3-Nitro-L-phenylalanine is involved in various biochemical reactions. It is a key player in the phenylpropanoid pathway, which is responsible for the synthesis of flavones . The enzymes phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H) are crucial in this pathway . PAL catalyzes the conversion of phenylalanine to ammonia and trans-cinnamic acid, while C4H is involved in the hydroxylation of cinnamic acid .

Cellular Effects

It is known that high levels of phenylalanine can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis

Molecular Mechanism

It is known that phenylalanine and its derivatives can inhibit the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of dopamine . This could potentially explain the molecular mechanism of 3-Nitro-L-phenylalanine.

Temporal Effects in Laboratory Settings

It is known that phenylalanine and its derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that high levels of phenylalanine can cause neurological deficits in murine models of phenylketonuria .

Metabolic Pathways

3-Nitro-L-phenylalanine is involved in the phenylpropanoid pathway, which is responsible for the synthesis of flavones . This pathway involves several enzymes, including phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H) .

Transport and Distribution

It is known that phenylalanine and its derivatives are transported across the blood-brain barrier via the large neutral amino acid transporter (LNAAT) .

Subcellular Localization

It is known that phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway, is localized in both the cytosol and the endoplasmic reticulum .

特性

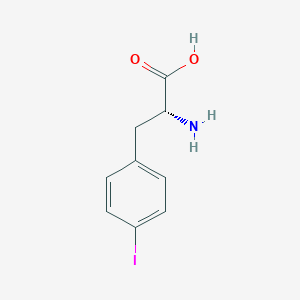

IUPAC Name |

(2S)-2-amino-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHDRUZHNYKZGF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313707 | |

| Record name | 3-Nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-74-0 | |

| Record name | 3-Nitro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

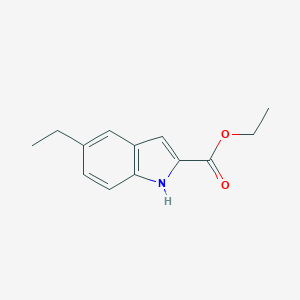

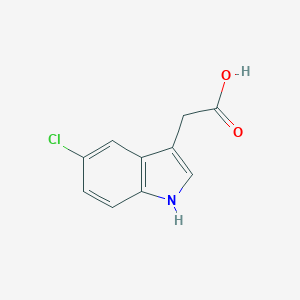

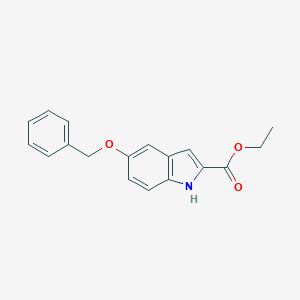

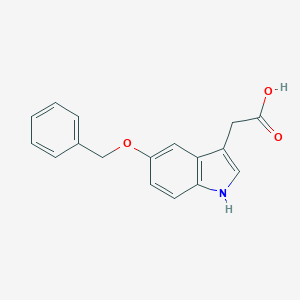

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。